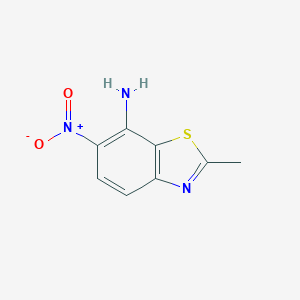
Sergolexole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sergolexole is a chemical compound that has been extensively studied for its potential use in scientific research. It is a dopamine receptor agonist, which means it can activate certain receptors in the brain that are responsible for regulating mood, behavior, and other physiological processes. In
Wissenschaftliche Forschungsanwendungen
Sergolexole has been studied for its potential use in several scientific research applications. One of the most promising areas of research is its use in the treatment of Parkinson's disease. Parkinson's disease is a neurological disorder that affects the dopamine-producing neurons in the brain, leading to tremors, stiffness, and difficulty with movement. Sergolexole has been shown to activate dopamine receptors in the brain, which may help to alleviate some of the symptoms of Parkinson's disease.
Another area of research is its use in the treatment of schizophrenia. Schizophrenia is a mental disorder that affects a person's ability to think, feel, and behave clearly. Sergolexole has been shown to activate dopamine receptors in the brain, which may help to alleviate some of the symptoms of schizophrenia, such as hallucinations and delusions.
Wirkmechanismus
Sergolexole works by activating dopamine receptors in the brain. Dopamine is a neurotransmitter that plays a key role in regulating mood, behavior, and other physiological processes. By activating dopamine receptors, sergolexole can increase the release of dopamine in the brain, which can lead to a range of physiological effects.
Biochemical and Physiological Effects
Sergolexole has been shown to have several biochemical and physiological effects. It can increase the release of dopamine in the brain, which can lead to improved mood, increased motivation, and reduced anxiety. It can also increase the release of norepinephrine, which is a neurotransmitter that plays a key role in regulating attention and arousal.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of sergolexole for lab experiments is its ability to activate dopamine receptors in the brain. This can be useful for studying the role of dopamine in various physiological processes, such as mood regulation and motivation. However, there are also some limitations to using sergolexole in lab experiments. For example, it can be difficult to control the dosage and timing of sergolexole administration, which can make it challenging to study its effects in a precise and controlled manner.
Zukünftige Richtungen
There are several future directions for research on sergolexole. One area of research is its use in the treatment of other neurological and psychiatric disorders, such as depression and anxiety. Another area of research is its potential use as a cognitive enhancer, as it has been shown to improve cognitive function in some studies. Finally, there is a need for further research on the long-term effects of sergolexole, as well as its potential side effects and interactions with other drugs.
Conclusion
Sergolexole is a chemical compound that has been extensively studied for its potential use in scientific research. It is a dopamine receptor agonist that can activate certain receptors in the brain that are responsible for regulating mood, behavior, and other physiological processes. While there are some limitations to using sergolexole in lab experiments, it has shown promise in several areas of research, including the treatment of Parkinson's disease and schizophrenia. Further research is needed to fully understand its potential applications and limitations.
Synthesemethoden
Sergolexole can be synthesized through a multi-step process that involves the reaction of several chemical compounds. The first step involves the reaction of 2-bromo-1-(4-fluorophenyl)ethanone with sodium hydride to form 2-bromo-1-(4-fluorophenyl)ethanol. This compound is then reacted with methyl isocyanate to form 2-bromo-1-(4-fluorophenyl)-2-methyl-1,2-dihydroquinolin-3-one. Finally, this compound is reacted with lithium aluminum hydride to form sergolexole.
Eigenschaften
CAS-Nummer |
108674-86-8 |
|---|---|
Produktname |
Sergolexole |
Molekularformel |
C26H36N2O3 |
Molekulargewicht |
424.6 g/mol |
IUPAC-Name |
(4-methoxycyclohexyl) (6aR,9R,10aR)-7-methyl-4-propan-2-yl-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinoline-9-carboxylate |
InChI |
InChI=1S/C26H36N2O3/c1-16(2)28-15-17-13-24-22(21-6-5-7-23(28)25(17)21)12-18(14-27(24)3)26(29)31-20-10-8-19(30-4)9-11-20/h5-7,15-16,18-20,22,24H,8-14H2,1-4H3/t18-,19?,20?,22-,24-/m1/s1 |
InChI-Schlüssel |
RJBJIKXTJIZONR-FTNAIZGWSA-N |
Isomerische SMILES |
CC(C)N1C=C2C[C@@H]3[C@H](C[C@H](CN3C)C(=O)OC4CCC(CC4)OC)C5=C2C1=CC=C5 |
SMILES |
CC(C)N1C=C2CC3C(CC(CN3C)C(=O)OC4CCC(CC4)OC)C5=C2C1=CC=C5 |
Kanonische SMILES |
CC(C)N1C=C2CC3C(CC(CN3C)C(=O)OC4CCC(CC4)OC)C5=C2C1=CC=C5 |
Andere CAS-Nummern |
108674-86-8 |
Synonyme |
6-methyl-1-(1-methylethyl)ergoline-8-carboxylic acid, 4-methoxycyclohexyl ester LY 281067 LY281067 sergolexole |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



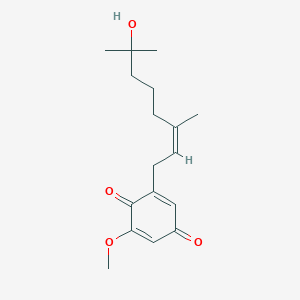
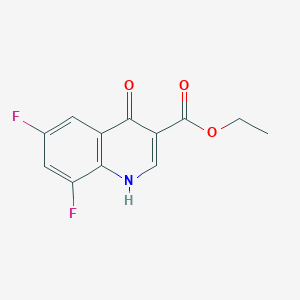
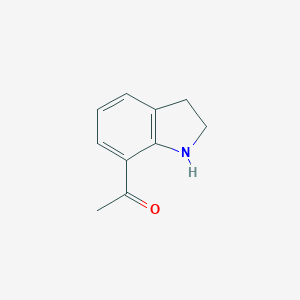
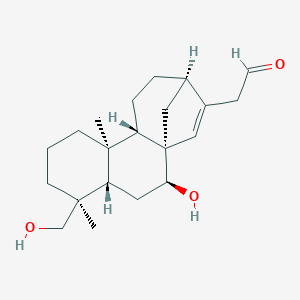
![N-[1-[2-(4-Methoxyphenyl)ethyl]piperidin-4-ylidene]hydroxylamine](/img/structure/B33996.png)
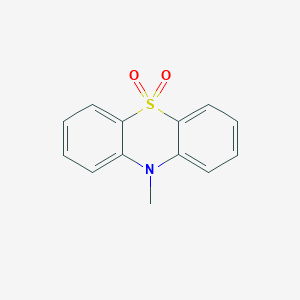
![6-Bromo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B34002.png)
![2,4-Diphenylpyrimido[1,2-a]benzimidazole](/img/structure/B34003.png)
![2-[(E)-2-(3-chlorophenyl)ethenyl]-4,4,6-trimethyl-5,6-dihydro-1,3-oxazine](/img/structure/B34008.png)
![(R)-N-(2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)propionamide](/img/structure/B34009.png)


![[(1R,2R,3R)-4-(6-aminopurin-9-yl)-2,3-dihydroxycyclopentyl]methyl 3-ethoxypropanoate](/img/structure/B34015.png)
